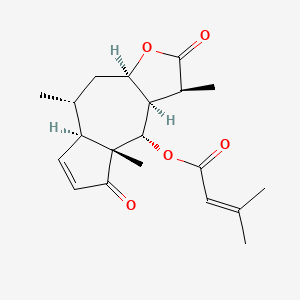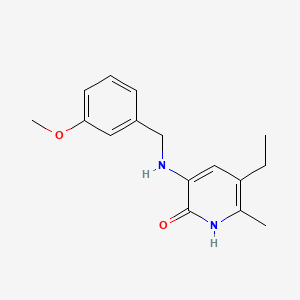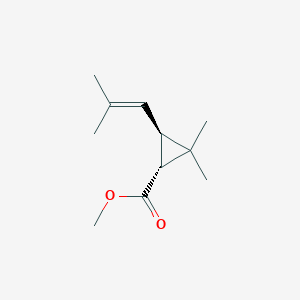
Methyl trans-chrysanthemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Chrysanthemate, Trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 . This compound is a methyl ester derivative of chrysanthemic acid and is commonly used in various applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Chrysanthemate, Trans-(+)- can be synthesized through the esterification of chrysanthemic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of Methyl Chrysanthemate, Trans-(+)- involves large-scale esterification processes. The reaction is conducted in continuous reactors where chrysanthemic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Chrysanthemate, Trans-(+)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chrysanthemic acid.
Reduction: Chrysanthemic alcohol.
Substitution: Various substituted chrysanthemates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl Chrysanthemate, Trans-(+)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of Methyl Chrysanthemate, Trans-(+)- involves its interaction with specific molecular targets. It is known to act on the nervous system of insects, leading to paralysis and death. The compound targets the sodium channels in the nerve cells, disrupting the normal transmission of nerve impulses. This action makes it an effective insecticide .
Vergleich Mit ähnlichen Verbindungen
Chrysanthemic Acid: The parent compound from which Methyl Chrysanthemate is derived.
Chrysanthemic Alcohol: The reduced form of chrysanthemic acid.
Other Chrysanthemates: Various esters of chrysanthemic acid with different alcohols.
Uniqueness: Methyl Chrysanthemate, Trans-(+)- is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its effectiveness as an insecticide compared to other similar compounds .
Eigenschaften
CAS-Nummer |
24141-52-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



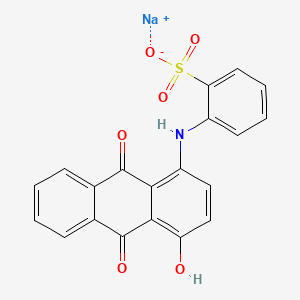
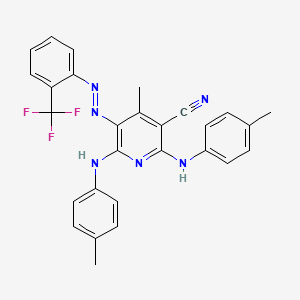

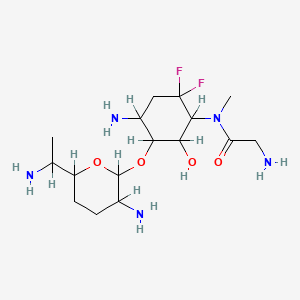
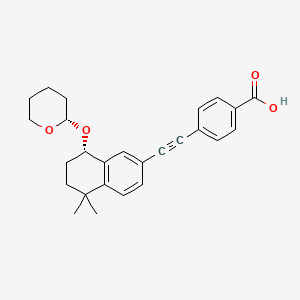
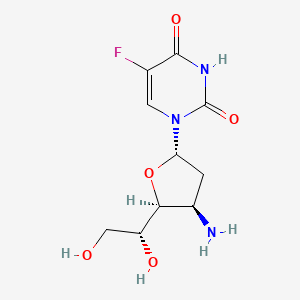

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
